molecular formula C8H12N2O3 B13309963 5-(3-Methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(3-Methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13309963
M. Wt: 184.19 g/mol
InChI Key: KFEDJPANGUZXQH-UHFFFAOYSA-N
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Description

5-(3-Methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic organic compound It features an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often include heating and the use of solvents such as methanol or ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The oxadiazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

5-(3-Methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-Methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole-3-carboxylic acid: Another heterocyclic compound with similar structural features.

    5-(3-Methylbutan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid: A structural isomer with different positioning of the oxadiazole ring.

    3-Methyl-2-butanol: A related compound with a similar alkyl group but different functional groups.

Uniqueness

5-(3-Methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific oxadiazole ring structure and the presence of the 3-methylbutan-2-yl group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

5-(3-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H12N2O3/c1-4(2)5(3)7-9-6(8(11)12)10-13-7/h4-5H,1-3H3,(H,11,12)

InChI Key

KFEDJPANGUZXQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C1=NC(=NO1)C(=O)O

Origin of Product

United States

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